2-(Hydroxymethyl)phenyl benzenesulfonate
Description
2-(Hydroxymethyl)phenyl benzenesulfonate is a benzenesulfonate ester characterized by a hydroxymethyl (-CH₂OH) group attached to the phenyl ring at the ortho position relative to the benzenesulfonate moiety. This structural arrangement confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrophilic hydroxymethyl group and stability imparted by the electron-withdrawing sulfonate group. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals, leveraging its reactivity in nucleophilic substitution or esterification reactions .
Properties
Molecular Formula |
C13H12O4S |
|---|---|
Molecular Weight |
264.3g/mol |
IUPAC Name |
[2-(hydroxymethyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C13H12O4S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-9,14H,10H2 |
InChI Key |
NOCQOUGJRZKCSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2CO |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- Hydroxymethyl vs. Methyl Groups : The hydroxymethyl group in 2-(Hydroxymethyl)phenyl benzenesulfonate increases polarity compared to methyl-substituted analogues (e.g., 4-methylbenzenesulfonate derivatives), improving aqueous solubility by ~20% (measured via logP reduction from 2.5 to 1.8) .
- Electronic Effects: The benzenesulfonate group’s electron-withdrawing nature lowers the pKa of adjacent hydroxyl groups (e.g., pKa ≈ 9.5 for this compound vs. pKa ≈ 10.2 for non-sulfonated hydroxymethylphenols), enhancing acidity and reactivity in base-catalyzed reactions .
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